molecular formula C9H14N4 B1275967 1-(Pyrimidin-2-yl)piperidin-4-amine CAS No. 412355-81-8

1-(Pyrimidin-2-yl)piperidin-4-amine

Cat. No. B1275967
M. Wt: 178.23 g/mol
InChI Key: USLXJAKPMUUGPV-UHFFFAOYSA-N
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Description

The compound "1-(Pyrimidin-2-yl)piperidin-4-amine" is a molecule that features both a pyrimidine and a piperidine ring. The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Piperidine is a six-membered ring with one nitrogen atom, and it is a common structural motif in many chemical compounds, including pharmaceuticals. The combination of these two structures in one molecule suggests potential biological activity and makes it a candidate for further research in medicinal chemistry .

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in various studies. For instance, asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been used to synthesize substituted piperidines . Additionally, a practical synthesis of a piperidin-4-yloxy pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, has been described, which could be relevant to the synthesis of "1-(Pyrimidin-2-yl)piperidin-4-amine" . Moreover, the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles has been reported, which could provide insights into similar synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the crystal structure and DFT studies of a substituted pyrimidin-2-amine revealed the presence of intramolecular hydrogen bonds and a stable molecular conformation . Similarly, the structure of a pyrrolo[2,3-d]pyrimidin-4-yl)piperidin compound was elucidated, showing a chair conformation of the piperidine ring and specific intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of pyrimidin-2-amine derivatives has been explored in the context of forming complexes with metals, as seen in the study of 2,6-di(pyrimidin-4-yl)pyridine ligands . Additionally, amidrazones incorporating piperazines and related congeners have been synthesized and screened for antitumor activity, indicating the potential for bioactive chemical reactions involving pyrimidin-2-amine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-2-amine derivatives can be inferred from related compounds. For instance, the solubility, stability, and formation constants of metal complexes with pyrimidin-2-amine ligands have been studied . The antimicrobial activity of novel benzenesulfonamide derivatives containing a pyrimidin-2-yl moiety has been evaluated, suggesting that the target compound may also possess such properties . Furthermore, the computational studies of a chromeno[4,3-d]pyrimidin-5-one derivative indicate suitable physicochemical properties and oral bioavailability, which could be relevant for the pharmacokinetic profile of "1-(Pyrimidin-2-yl)piperidin-4-amine" .

Scientific Research Applications

1. Pharmaceutical Industry

  • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

2. Inhibition of Protein Kinase B (Akt)

  • Application : The compound 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are potent and orally bioavailable inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .
  • Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
  • Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

3. Inhibition of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)

  • Application : A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

4. Anticoagulant Effect

  • Application : Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives . These compounds showed strong factor IIa inhibition and had a good anticoagulant effect .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

5. Inhibition of Protein Kinase B (Akt)

  • Application : The compound 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are potent and orally bioavailable inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .
  • Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
  • Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

6. Anticoagulant Effect

  • Application : Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives . These compounds showed strong factor IIa inhibition and had a good anticoagulant effect .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLXJAKPMUUGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406499
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)piperidin-4-amine

CAS RN

412355-81-8
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 412355-81-8
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Synthesis routes and methods

Procedure details

TFA (7.87 mL, 103 mmol) was added to a solution of tert-butyl 1-(pyrimidine-2-yl)piperidin-4-ylcarbamate (2.86 g, 10.3 mmol) in DCM (60 mL) at at 0° C. The reaction mixture was stirred for 2 h at room temperature and removed the solvent under reduced pressure. The residue was re-dissolved in DCM, and neutralized with aq. Na2HCO3. The solvents were removed by evaporation, the resulting residue was purified by column chromatography (DCM:MeOH:NH4OH=10:1:0.1) to give 1-(pyrimidin-2-yl)piperidin-4-amine (1.68 g, 92%) as a white solid. 1H-NMR (CD3OD, Varian 400 MHz) δ 1.26-1.37 (2H, m), 1.75-1.99 (2H, m), 2.76-2.98 (2H, m), 2.86-3.05 (1H, m), 4.64-4.72 (2H, m), 6.53 (1H, t, J=4.8 Hz), 8.27 (2H, d, J=4.8 Hz). m/z=179.04 [M+1]+.
Name
Quantity
7.87 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
UK Velagapudi, MF Langelier… - Journal of medicinal …, 2019 - ACS Publications
Poly(adenosine 5′-diphosphate-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that block the catalytic activity of PARP proteins. Optimization of our lead …
Number of citations: 30 pubs.acs.org
BA Patel, B Abel, AM Barbuti… - Journal of medicinal …, 2018 - ACS Publications
A novel set of 64 analogues based on our lead compound 1 was designed and synthesized with an initial objective of understanding the structural requirements of ligands binding to a …
Number of citations: 24 pubs.acs.org

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